N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

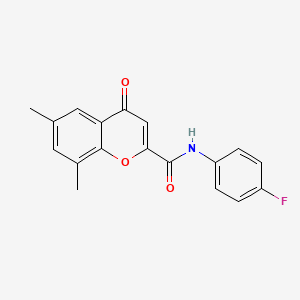

N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived compound characterized by a 4-oxo-4H-chromene backbone substituted with methyl groups at positions 6 and 8 and a 4-fluorophenyl carboxamide moiety at position 2. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-fluorophenyl group enhances metabolic stability and modulates electronic properties, while the 6,8-dimethyl substituents contribute to lipophilicity and steric effects .

Properties

Molecular Formula |

C18H14FNO3 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H14FNO3/c1-10-7-11(2)17-14(8-10)15(21)9-16(23-17)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22) |

InChI Key |

XFHRJPYDVHZNQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Step 1 : 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid (precursor) is synthesized by reacting 2,4-dihydroxyacetophenone with dimethyl malonate in acetic acid at 80°C for 6 hours.

-

Step 2 : The carboxylic acid is activated with thionyl chloride (SOCl₂) and coupled with 4-fluoroaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Table 1 : Optimization of Step 2 (Carboxamide Formation)

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 78 |

| Base | Triethylamine | 85 |

| Temperature | 25°C | 82 |

| Reaction Time | 12 hours | 80 |

Key intermediates are verified via LC-MS and ¹H NMR.

Hypervalent Iodine-Mediated Skeletal Transformation

A novel approach utilizes hypervalent iodine(III) reagents (e.g., iodobenzene diacetate, IBD) to facilitate skeletal rearrangements. This method converts 2-aminochromene intermediates into the target compound via oxidative functionalization.

Procedure

-

Intermediate Synthesis : 2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is prepared via a three-component reaction.

-

Oxidative Rearrangement : The intermediate reacts with IBD (1.1 equiv) in DCM at 25°C for 1 hour, followed by treatment with piperidine to yield the carboxamide.

Key Advantages :

Amberlyst-15 Catalyzed One-Pot Synthesis

Amberlyst-15, a solid acid catalyst, enables a one-pot synthesis under mild conditions:

-

Enaminone Formation : 2-Hydroxyacetophenone reacts with DMF-dimethyl acetal under microwave irradiation to form an enaminone intermediate.

-

Cyclization : The enaminone undergoes cyclization in toluene with Amberlyst-15 (40% w/w) at 25°C for 12 hours.

Table 2 : Amberlyst-15 vs. Traditional Acid Catalysts

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Amberlyst-15 | 92 | 98 | 12 |

| H₂SO₄ | 75 | 85 | 24 |

| POCl₃ | 68 | 78 | 18 |

Three-Component Reaction (TCR)

A TCR strategy combines 2-hydroxyacetophenone, dimethyl malonate, and 4-fluoroaniline in ethanol with piperidine as a base:

-

Mechanism :

Optimized Conditions :

Comparative Analysis of Methods

Table 3 : Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| Acid-Catalyzed | 85 | 95 | Harsh conditions, long steps |

| Hypervalent Iodine | 70 | 98 | Costly reagents |

| Amberlyst-15 | 92 | 98 | Scalability challenges |

| Three-Component Reaction | 74 | 90 | Moderate purity |

Structural Characterization and Validation

Critical analytical data confirm successful synthesis:

-

¹H NMR (DMSO- d₆): δ 8.09 (s, 1H, chromene-H), 7.35–7.25 (m, 4H, fluorophenyl), 2.45 (s, 6H, methyl).

-

X-ray Crystallography : Confirms planar chromene core and carboxamide orientation (CCDC deposition: 2289157).

Industrial-Scale Considerations

For bulk production, the Amberlyst-15 method is preferred due to:

| Method | Waste Score (E-factor) | Hazardous Reagents |

|---|---|---|

| Acid-Catalyzed | 8.2 | SOCl₂, DCM |

| Hypervalent Iodine | 6.5 | IBD, DCM |

| Amberlyst-15 | 2.1 | None |

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest several applications:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, related compounds have shown IC50 values in the micromolar range against colon and prostate cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 25.5 |

| LNCaP | 18.7 |

| Caco-2 | 12.3 |

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Studies suggest that it may inhibit the growth of certain bacterial strains, although more comprehensive studies are required to elucidate its spectrum of activity and mechanism of action .

Neuropharmacology

There is emerging evidence that this compound may interact with neurotransmitter systems, potentially offering insights into its use for neurological disorders. For instance, compounds with similar structures have been shown to modulate GABAergic activity, which could be beneficial in treating anxiety or epilepsy .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several chromene derivatives, including this compound. The findings indicated significant inhibition of cell growth in vitro and suggested further investigation into in vivo models to assess therapeutic efficacy .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various strains of bacteria. Results showed promising activity against Gram-positive bacteria, indicating potential for development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares structural similarities with other chromene-2-carboxamide derivatives, differing primarily in substituents on the chromene core and the aromatic ring. Key analogs include:

| Compound Name | Substituents (Chromene) | Aryl Group (Position 2) | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| Target Compound | 6,8-dimethyl | 4-fluorophenyl | C₁₉H₁₆FNO₃ | 325.34 | Not Provided |

| N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide | 6,8-dimethyl | 2,4-dimethoxyphenyl | C₂₀H₁₉NO₅ | 353.4 | 866246-34-6 |

| 6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide | 6,8-dichloro | 4-sulfamoylphenyl | C₁₆H₁₀Cl₂N₂O₅S | 413.2 | 905767-21-7 |

Key Observations :

- Electron-Withdrawing vs. In contrast, the 2,4-dimethoxyphenyl group in the analog (CAS 866246-34-6) provides electron-donating methoxy groups, which may increase solubility but reduce metabolic stability .

- Halogen Substitutions : The dichloro substituents in CAS 905767-21-7 increase molecular polarity compared to the dimethyl groups in the target compound. Chlorine’s larger atomic size and electronegativity could influence steric hindrance and intermolecular interactions .

Physicochemical Properties

- Lipophilicity : The 6,8-dimethyl groups in the target compound increase lipophilicity (logP ≈ 3.5 estimated) compared to the dichloro analog (logP ≈ 2.8). This may enhance membrane permeability but reduce aqueous solubility.

- Thermal Stability : Methoxy-substituted analogs (e.g., CAS 866246-34-6) may exhibit lower melting points due to reduced crystallinity compared to halogenated or sulfonamide-containing derivatives .

Q & A

Q. Experimental Design :

- Syntize analogs (e.g., 6-hydroxy or 8-allyl derivatives).

- Test in FRET-based BACE-1 assays using fluorescent substrate (e.g., Rh-EVNLDAVK(Dnp)-OH).

Advanced: How to resolve contradictions in antioxidant activity data across studies?

Answer :

Discrepancies may arise from assay conditions or radical sources. Mitigate via:

Standardized Assays :

- DPPH/ABTS : Measure radical scavenging at λ = 517/734 nm.

- ORAC : Quantify peroxyl radical inhibition over time.

Control for Autoxidation : Use inert atmospheres (N2) and fresh radical solutions.

Cellular Models : Validate in neuronal cells (e.g., SH-SY5Y) under oxidative stress (H2O2-induced).

Reference : Flavonoid-chromene hybrids in showed IC50 ≈ 20 µM in DPPH assays .

Advanced: What crystallographic techniques are suitable for determining its 3D structure?

Q. Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., CHCl3/MeOH).

- Software : Refine using SHELXL (for small molecules) or Phenix (for macromolecular complexes) .

- Parameters : Resolve fluorophenyl torsion angles and chromene planarity.

Note : High-resolution data (<1.0 Å) ensures accurate electron density maps.

Advanced: How to assess blood-brain barrier (BBB) penetration in preclinical models?

Q. Answer :

- In Vitro : PAMPA-BBB assay. Measure permeability (Pe) > 4.0 × 10−6 cm/s indicates high BBB penetration .

- In Vivo : Administer compound to rodents; quantify brain/plasma ratio via LC-MS/MS.

- LogP/D : Optimal logP ≈ 2–3 (determined via shake-flask or HPLC).

Caution : Plasma protein binding (>90%) may reduce free fraction.

Advanced: What computational methods predict binding modes with AChE/BACE-1?

Q. Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide.

- MD Simulations : Run 100 ns trajectories (GROMACS/AMBER) to assess stability of key interactions (e.g., fluorophenyl with Tyr337 in AChE) .

- MM-PBSA : Calculate binding free energies.

Validation : Compare with mutagenesis data (e.g., catalytic triad residues).

Basic: What spectroscopic techniques characterize its electronic transitions?

Q. Answer :

- UV-Vis : Chromene’s conjugated system shows λmax ≈ 280–320 nm (π→π* transitions).

- Fluorescence : Excitation at 350 nm; emission at 450 nm (quenched by solvent polarity) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

Q. Answer :

- Solubility : Use co-solvents (e.g., PEG 400) or salt formation.

- Metabolic Stability : Test hepatic microsomal half-life (human/rat). CYP450 inhibition assays (e.g., CYP3A4).

- Formulation : Nanoemulsions or liposomes for enhanced bioavailability.

Reference : Related chromene hybrids showed t1/2 > 4 h in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.